molecular formula C9H11ClN2 B8008442 1-Methyl-1H-indol-4-amine hydrochloride CAS No. 476194-49-7

1-Methyl-1H-indol-4-amine hydrochloride

Cat. No.: B8008442
CAS No.: 476194-49-7
M. Wt: 182.65 g/mol
InChI Key: QKGPVXPUTAEHBY-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Core in Contemporary Organic Synthesis and Medicinal Chemistry

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is one of the most important heterocyclic scaffolds in chemistry. uni.lusigmaaldrich.com Its prevalence is rooted in its presence in a vast array of natural products, most notably the essential amino acid tryptophan. uni.luopenmedicinalchemistryjournal.com This natural abundance has inspired chemists to explore the indole core's potential extensively. In organic synthesis, the development of methods to construct and functionalize the indole nucleus—such as the Fischer, Reissert, and Leimgruber-Batcho syntheses—has been a subject of intense study for decades. mdpi.com These methods provide access to a wide diversity of indole-containing compounds, which are crucial intermediates and building blocks for materials science and agrochemicals. mdpi.comnih.gov

In medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological receptors and enzymes with high affinity. uni.lusigmaaldrich.com This versatility has led to the development of numerous indole-based drugs with diverse therapeutic applications. wikipedia.org Examples include Indomethacin (an anti-inflammatory agent), Sumatriptan (a migraine treatment), and Vincristine (an anticancer drug). uni.lu The electronic properties of the indole ring and its ability to participate in hydrogen bonding contribute to its favorable interactions with biological targets. Researchers continue to exploit this scaffold, designing and synthesizing novel derivatives in the search for new and more effective therapeutic agents against a multitude of diseases, including cancer, microbial infections, and neurological disorders. nih.govenaminestore.com

Role of Aminated Indoles as Privileged Scaffolds in Chemical Biology

Within the broad family of indole derivatives, aminated indoles—those bearing an amino (-NH2) or substituted amino group—constitute a particularly significant subclass. The introduction of an amino group onto the indole scaffold dramatically influences its electronic properties, basicity, and hydrogen-bonding capacity, thereby modulating its interaction with biological targets. This functionalization provides a critical handle for further chemical modification, allowing aminated indoles to serve as versatile building blocks for constructing more complex molecules and chemical probes. wikipedia.org

The position of the amino group on the indole ring (e.g., at C4, C5, C6, or C7) is crucial in determining the molecule's three-dimensional shape and biological activity. nih.gov For instance, 4-aminoindoles and 7-aminoindoles are recognized as important synthetic intermediates for a range of bioactive molecules. nih.govnih.gov The development of site-selective amination reactions on the indole core is an active area of research, highlighting the demand for these specific scaffolds. nih.govnih.gov In chemical biology, aminated indoles are used to synthesize libraries of compounds for high-throughput screening, aiming to identify new modulators of protein function. Their structural resemblance to neurotransmitters like serotonin (B10506) and tryptamine (B22526) makes them particularly valuable in neuroscience research for developing ligands for various receptors and transporters. uni.lunih.gov

Positioning of 1-Methyl-1H-indol-4-amine Hydrochloride within the Indole Chemical Landscape

This compound occupies a distinct position within the vast chemical space of indole derivatives. Its structure is defined by two key modifications to the parent indole ring: a methyl group at the N1 position of the pyrrole ring and an amine group at the C4 position of the benzene ring. The hydrochloride salt form is typically employed to enhance the compound's stability and solubility in aqueous media for research purposes.

The N1-methylation prevents the formation of hydrogen bonds at this position, which can significantly alter the molecule's binding mode to biological targets compared to its N-unsubstituted counterpart. It also adds lipophilicity and can prevent certain metabolic reactions. The C4-amino group is a particularly interesting feature. Its position on the benzene portion of the indole, rather than the more electronically rich pyrrole ring (at C2 or C3), provides a unique vector for derivatization. This C4-amino group can act as a nucleophile or a base, and it is a key site for introducing a wide variety of substituents through reactions like acylation, alkylation, or urea (B33335) formation, making the compound a versatile synthetic intermediate.

Below is a table summarizing the key physicochemical properties of the parent compound, 1-Methyl-1H-indol-4-amine.

PropertyValue/DescriptionSource
IUPAC Name 1-methylindol-4-amine
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Monoisotopic Mass 146.0844 Da uni.lu
CAS Number 85696-95-3
Physical Description Solid (predicted)
XLogP3 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2

Note: Data corresponds to the free base form. The hydrochloride salt (this compound) would have a higher molecular weight and increased water solubility.

Overview of Current Research Trajectories Involving this compound Derivatives

The primary research trajectory for this compound is its use as a specialized building block in medicinal chemistry for the synthesis of targeted therapeutic agents. The strategic placement of the N1-methyl and C4-amine groups makes it a valuable starting point for creating complex molecules with precisely oriented functional groups designed to fit into the binding pockets of specific enzymes or receptors.

A prominent example of this application is in the development of inhibitors for the alternative pathway (AP) of the complement system, which is implicated in several diseases. Research has led to the discovery of LNP023, a potent and selective inhibitor of Factor B (FB), a key serine protease in the AP. The chemical structure of LNP023 features a complex moiety derived from a 4-aminoindole (B1269813) core: 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid.

Although LNP023 itself has additional substitutions (methoxy and methyl groups on the indole ring), its synthesis highlights the strategic importance of the 4-aminomethyl indole scaffold. The research demonstrates a clear path where a building block like 1-Methyl-1H-indol-4-amine can be used. The C4-amino group serves as the crucial attachment point for the piperidine-benzoic acid portion of the final molecule, which is essential for its inhibitory activity. This line of research underscores the value of 4-aminoindole derivatives as key intermediates in constructing highly specific and potent drug candidates for complement-mediated diseases. The availability of such building blocks facilitates the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-11-6-5-7-8(10)3-2-4-9(7)11;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGPVXPUTAEHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476194-49-7
Record name 1H-Indol-4-amine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476194-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Strategies for 1 Methyl 1h Indol 4 Amine Hydrochloride and Its Analogues

Precursor-Directed Synthesis of 1-Methyl-1H-indol-4-amine Hydrochloride

The most common and direct approach to synthesizing this compound involves the chemical modification of a pre-formed indole (B1671886) scaffold, specifically through the reduction of a nitro-indole precursor. This strategy is favored for its efficiency and control over the final product's regiochemistry.

Reductive Transformations of Nitro-Indole Precursors

The conversion of a nitro group at the C4 position of the 1-methyl-1H-indole core into an amine is a pivotal step. This transformation is typically achieved through various reductive methods, with catalytic hydrogenation being the most prominent.

Catalytic hydrogenation stands as a robust and widely utilized method for the reduction of aromatic nitro groups due to its high efficiency and clean reaction profile. The process involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently employed catalyst for this transformation.

In a typical procedure, the precursor, 4-nitro-1-methyl-1H-indole, is subjected to a hydrogen atmosphere in the presence of a catalytic amount of 10% Pd/C. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695). The hydrogenation proceeds until the nitro group is fully reduced to the corresponding amine. This method is thermodynamically favorable as it leads to the formation of a more stable alkane from an alkene, releasing heat in an exothermic reaction. nih.govacs.org The general mechanism involves the cleavage of the H-H bond in molecular hydrogen, with each hydrogen atom attaching to the surface of the metal catalyst. The alkene also adsorbs onto the catalyst surface, facilitating the transfer of hydrogen atoms to the double bond in a syn-addition manner. acs.org

A specific example involves the reduction of 4-nitro-1-(triisopropylsilyl)-1H-indole. In this case, the compound is suspended in ethanol with 10% Pd/C under a nitrogen atmosphere, which is then purged and replaced with hydrogen. The reaction proceeds over several days to yield 1-(triisopropylsilyl)-1H-indol-4-amine. wikipedia.org

Table 1: Catalytic Hydrogenation of Nitro-Indole Precursor

PrecursorCatalystSolventProductYieldReference
4-Nitro-1-(triisopropylsilyl)-1H-indole10% Pd/CEthanol1-(Triisopropylsilyl)-1H-indol-4-amine83% wikipedia.org
1-(methyl-4-pyridinylamino)-5-phenylmethoxy-1H-indole10% Pd/CEthanol1-(Methyl-4-pyridinylamino)-1H-indol-5-ol nih.gov

Note: The table is interactive and can be sorted by column headers.

While catalytic hydrogenation is prevalent, several alternative reductive systems can be employed for the conversion of nitro-indoles to amino-indoles. These methods offer advantages in scenarios where catalytic hydrogenation may be undesirable due to catalyst poisoning or the presence of other reducible functional groups.

One common alternative is the use of metals in an acidic medium, such as tin (Sn) in the presence of hydrochloric acid (HCl). scispace.com This system is effective for reducing aromatic nitro groups without affecting other reducible functionalities like carbonyls. scispace.com Other metal-based systems include zinc (Zn) powder with ammonium (B1175870) chloride in an aqueous medium. scispace.com

Catalytic transfer hydrogenation (CTH) presents another viable option, where hydrogen is generated in situ from a hydrogen donor. Common CTH systems include the use of hydrazine (B178648) (H₂N-NH₂) with a catalyst like Pd/C. scispace.com This method is often considered safer and more controlled than using high-pressure hydrogen gas. acs.org

Furthermore, metal-free reduction methods have gained traction. For instance, the use of tetrahydroxydiboron (B82485) with 4,4′-bipyridine as an organocatalyst allows for the highly chemoselective reduction of aromatic nitro compounds at room temperature. scispace.com Another approach involves the use of trichlorosilane (B8805176) (HSiCl₃) with N,N-diisopropylethylamine (DIPEA). acs.org

Table 2: Alternative Reductive Systems for Nitroarenes

Reductant SystemKey FeaturesReference
Sn/HClChemoselective for nitro groups over carbonyls scispace.com
Zn/NH₄Cl (aq)Metal-based reduction in aqueous medium scispace.com
Hydrazine/Pd/CCatalytic transfer hydrogenation, avoids H₂ gas scispace.com
TetrahydroxydiboronMetal-free, highly chemoselective, room temperature scispace.com
HSiCl₃/DIPEAMetal-free reduction method acs.org
NaBH₄/I₂In situ generation of BI₃ as the active reductant16
Samarium(0) metalElectron-transfer method with high chemoselectivity16

Note: The table is interactive and can be sorted by column headers.

Strategic Incorporation and Cleavage of Protecting Groups (e.g., Triisopropylsilyl, Methoxymethyl)

In the synthesis of complex molecules, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. A protecting group is a reversibly formed derivative of a functional group that is temporarily attached to decrease its reactivity. youtube.com

In the context of 1-Methyl-1H-indol-4-amine synthesis, the indole nitrogen can be protected to prevent interference during subsequent reactions. The triisopropylsilyl (TIPS) group is a common choice for protecting the indole nitrogen. wikipedia.org For example, 4-nitro-1H-indole can be treated with a suitable silylating agent to afford 4-nitro-1-(triisopropylsilyl)-1H-indole. wikipedia.org This protection allows for the selective reduction of the nitro group without affecting the indole ring. Following the reduction, the TIPS group can be removed under specific conditions to yield the free amine.

Another commonly used protecting group for alcohols is the methoxymethyl (MOM) ether. wikipedia.org While not directly applied to the indole nitrogen in the provided context, it exemplifies the broader strategy of using protecting groups in multi-step syntheses. The choice of a protecting group is critical and must be stable under the reaction conditions while being easily removable without affecting other parts of the molecule. youtube.com

Salt Formation and Purification Techniques for Amine Hydrochlorides

The final step in the synthesis of this compound is the formation of the hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid. The process of forming a salt can also serve as a purification step, as the salt often has different solubility properties than the free base, allowing for its isolation via precipitation and filtration. masterorganicchemistry.com

In a representative procedure, after the reduction of the nitro-indole precursor and deprotection (if applicable), the resulting amine is dissolved in a suitable solvent, such as diethyl ether. wikipedia.org A solution of hydrochloric acid (e.g., 6N HCl) is then added dropwise until precipitation ceases. wikipedia.org The resulting solid hydrochloride salt is then isolated by vacuum filtration, washed with a non-polar solvent like diethyl ether to remove any remaining impurities, and dried under vacuum. wikipedia.org

Purification of the hydrochloride salt can also be achieved through recrystallization. organic-chemistry.org Solvents such as 2-propanol are often preferred for recrystallizing hydrochloride salts, and the addition of a less polar solvent like diethyl ether can induce precipitation. organic-chemistry.org In cases where the compound is sensitive to oxidation in its free base form, direct formation of the hydrochloride salt from the reaction mixture can be advantageous. wikipedia.org

Functionalization and Derivatization Routes for Indole Amines

The amino group of 1-Methyl-1H-indol-4-amine serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of analogues. Common derivatization strategies include acylation, sulfonylation, and various cross-coupling reactions.

N-acylation of the amino group can be achieved using acylating agents such as acyl chlorides or thioesters to form the corresponding amides. nih.gov Sulfonylation, the reaction with a sulfonyl chloride, yields sulfonamides, which are important motifs in many bioactive compounds. nih.govresearchgate.net

Cross-coupling reactions provide powerful methods for forming new carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, allows for the coupling of the indole amine with aryl halides or triflates to generate diarylamines. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org Similarly, the Ullmann condensation, a copper-catalyzed reaction, can also be employed for the N-arylation of amines with aryl halides, though it often requires harsher conditions than the Buchwald-Hartwig reaction. wikipedia.org

Reductive amination is another valuable technique for functionalizing the amino group. This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com This one-pot procedure is an efficient way to introduce new alkyl substituents onto the nitrogen atom. masterorganicchemistry.com

Regioselective Functionalization at the N1-Position of the Indole Nucleus

The nitrogen at the N1 position of the indole ring can be functionalized through various methods. For indoles and related NH-containing heterocycles, Lewis acid catalysis can be employed for regioselective N-aminomethylation. elsevierpure.com For instance, using hafnium(IV) trifluoromethanesulfonate (B1224126) (Hf(OTf)4), aminomethylation with a typical N,O-acetal can preferentially yield the kinetically favored N-aminomethylated indole products over the thermodynamically favored C3-substituted products. elsevierpure.com

Alkylation, such as methylation to form the N1-methyl group, is a common transformation. This can be achieved using standard alkylating agents. In a multi-step synthesis of related compounds, the indole nitrogen of a 5-nitro-1H-indole was alkylated using reagents like 1,3-dibromopropane (B121459) or 1,2-dibromoethane. d-nb.info For the direct synthesis of the target compound's parent amine, 1-methyl-1H-indol-4-amine, the specific methylation of the N1 position is a key step, often following the introduction of the C4-amino group. nih.gov

Introduction of Amine Functionality at the C4-Position

Introducing an amine group at the C4 position of the indole scaffold is a critical and often challenging step. nih.gov Traditional methods have been largely superseded by advanced transition-metal-catalyzed C-H activation strategies. rsc.orgnih.gov

One of the most common and effective methods involves the reduction of a nitro group at the C4 position. The synthesis can begin with a 4-nitroindole (B16737) derivative, which is then subjected to reduction to form the corresponding 4-aminoindole (B1269813). acs.org A typical procedure involves the hydrogenation of 4-nitro-1-TIPS-indole using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 1-(triisopropylsilyl)-1H-indol-4-amine. acs.org This amine can then be isolated as its hydrochloride salt. acs.org

Another innovative approach is the divergent synthesis of 4-amino indoles through a tandem reaction of 2-alkynylanilines. rsc.org For example, treating a 2-alkynylaniline with an amine like hexan-1-amine in the presence of a silver triflate (AgOTf) catalyst can lead to the formation of a 4-hexylamino indole derivative. rsc.org This highlights modern catalytic methods for direct C4-amination.

The table below summarizes selected methods for introducing functionality at the C4 position.

Starting MaterialReagent(s)ProductYieldCitation
4-Nitro-1-TIPS-indole10% Pd/C, H₂1-(Triisopropylsilyl)-1H-indol-4-amine HydrochlorideNot specified acs.org
2-Alkynylaniline derivativehexan-1-amine, AgOTf4-Hexylamino indole derivativeNot specified rsc.org
IndoleSulfonyl azide, Ir catalystC4-amidated indoleGood yields nih.gov

Multi-Step Synthetic Sequences for Complex Indole Derivatives

The construction of complex indole derivatives often requires multi-step reaction sequences that carefully orchestrate the introduction of various functional groups. youtube.comyoutube.com A retrosynthetic analysis is often employed to devise an efficient pathway from complex target molecules to simpler, commercially available starting materials. youtube.com

A plausible multi-step synthesis for this compound could involve the following sequence:

Nitration: Starting with 1H-indole, nitration would introduce a nitro group, typically yielding a mixture of isomers from which 4-nitro-1H-indole would be isolated.

N-Methylation: The nitrogen of 4-nitro-1H-indole would be methylated, for instance using a methyl halide or dimethyl sulfate, to produce 1-methyl-4-nitro-1H-indole.

Reduction: The nitro group of 1-methyl-4-nitro-1H-indole would be reduced to an amine. A common method for this transformation is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C). d-nb.info

Salt Formation: The resulting 1-methyl-1H-indol-4-amine would then be treated with hydrochloric acid to form the stable hydrochloride salt.

This type of sequential functionalization is common in the synthesis of substituted indoles, where the order of reactions is crucial to avoid unwanted side reactions and to manage the directing effects of the substituents. d-nb.infonih.gov For instance, in the synthesis of 5-nitroindole (B16589) derivatives, a Vilsmeier-Haack reaction was used to introduce a formyl group, which then enabled further derivatization before the final reduction of the nitro group. d-nb.info

Multicomponent Reaction Strategies Employing Indole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools in synthetic chemistry. nih.govnih.gov Indoles are versatile substrates in MCRs, often acting as the nucleophilic component due to the reactivity of the C3 position. nih.govresearchgate.net These reactions provide rapid access to complex molecular scaffolds. nih.govrsc.org

Ugi-Type Reactions with N-Methyl-1H-indole Carboxylic Acid Derivatives

The Ugi four-component condensation (U-4CC) is a prominent MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgdrugfuture.comorganic-chemistry.org The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylate anion, followed by a Mumm rearrangement to yield the final stable product. wikipedia.org

While the classic Ugi reaction uses a separate carboxylic acid component, variations exist where the carboxylic acid functionality is part of one of the other reactants. An N-methyl-1H-indole-4-carboxylic acid could serve as the acid component in an Ugi reaction. chemicalbook.com In such a setup, it would react with an aldehyde, an amine, and an isocyanide to generate a complex α-acylamino amide derivative tethered to the N-methylindole scaffold at the C4-position.

An "interrupted" Ugi reaction provides another pathway to aminoindoles. nih.gov In this variation, a Lewis acid replaces the carboxylic acid, and an aniline (B41778) derivative is used as the amine component. The nitrilium ion intermediate, formed from the reaction of the imine and isocyanide, is intercepted intramolecularly by the electron-rich aromatic ring of the aniline, leading to cyclization and the formation of a 3-aminoindole structure. nih.gov

Three- and Four-Component Condensations Involving Indole Scaffolds

A wide variety of three- and four-component reactions utilize the indole nucleus to rapidly build molecular complexity. nih.govrsc.org These reactions often involve the condensation of indoles, aldehydes, and an active methylene (B1212753) compound. rsc.orgresearchgate.net

For example, 3-substituted indoles can be synthesized via a one-pot, three-component condensation of an indole, an aldehyde, and an active methylene compound like malononitrile (B47326) or a 1,3-dicarbonyl compound. rsc.org These reactions can be catalyzed by various systems, including L-proline, deep eutectic solvents, or functionalized chitosan. rsc.org

Four-component reactions further increase the structural diversity of the products. One such strategy involves the reaction of 2-arylindole-3-carbaldehydes, substituted anilines, benzil, and ammonium acetate (B1210297) in acetic acid to produce tetra-arylimidazoles. nih.gov Another example is the one-pot, four-component reaction of 3-(cyanoacetyl)indole, an aromatic aldehyde, an aromatic ketone, and ammonium acetate to yield highly substituted nicotinonitrile derivatives. nih.gov

The table below provides examples of multicomponent reactions involving indole scaffolds.

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1h Indol 4 Amine Hydrochloride Transformations

Fundamental Reactivity Patterns of the 1-Methyl-1H-indol-4-amine Core

The reactivity of 1-Methyl-1H-indol-4-amine is dictated by the electronic properties of the indole (B1671886) ring system and the exocyclic amine substituent. The indole heterocycle is inherently electron-rich, which makes it highly susceptible to chemical transformations. nih.gov

The indole nucleus is highly reactive towards electrophilic aromatic substitution (SEAr), with a reactivity estimated to be orders ofmagnitude greater than that of benzene (B151609). nih.gov This heightened reactivity is due to the delocalization of the nitrogen atom's lone pair of electrons across the bicyclic system, which increases the nucleophilicity of the ring. mdpi.comresearchgate.net In the case of 1-Methyl-1H-indol-4-amine, the presence of both the N-methyl group and the 4-amino group, which are electron-donating, further activates the ring system towards electrophilic attack. wikipedia.org

Research consistently shows that electrophilic substitution on the indole ring preferentially occurs at the C3 position. nih.govresearchgate.netic.ac.uk This regioselectivity is governed by the stability of the cationic Wheland intermediate formed during the reaction. Attack at the C3 position results in an intermediate where the positive charge can be delocalized over the pyrrole (B145914) nitrogen and the benzene ring without disrupting the aromaticity of the six-membered ring, making it the most stable resonance structure. ic.ac.uk While C3 is the primary site of reaction, substitution at the C2 position can occur, particularly if the C3 position is already substituted. researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indoles
Reaction TypeTypical ReagentMajor ProductReference
HalogenationN-Bromosuccinimide (NBS)3-Bromoindole nih.gov
NitrationBenzoyl nitrate3-Nitroindole wikipedia.org
Friedel-Crafts AcylationAcetyl chloride / Et₂AlCl3-Acetylindole nih.gov
Mannich ReactionCH₂O, Dimethylamine3-((Dimethylamino)methyl)-1H-indole (Gramine) researchgate.net

The primary amine at the C4 position of the indole core is a key functional group that exhibits characteristic nucleophilic reactivity. This functionality allows for a variety of chemical transformations, making it a valuable handle for synthesizing more complex molecules. Common reactions involving the exocyclic amine include acylation, alkylation, and participation in reductive amination protocols. nih.gov

In multistep syntheses, it is often necessary to protect the amine to prevent unwanted side reactions. A common strategy is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like pyridine (B92270) to form a tert-butoxycarbonyl (Boc) protected amine. acs.org This transformation highlights the nucleophilic character of the amine. Furthermore, the amine can react with aldehydes or ketones to form an intermediate imine, which can then be reduced, for example with sodium borohydride, to yield a secondary or tertiary amine in a process known as reductive amination. nih.gov

Table 2: Typical Reactions of the Exocyclic Amine Group
Reaction TypeReagent(s)Product TypeReference
Acylation (Protection)Di-tert-butyl dicarbonate (Boc₂O), PyridineN-Boc protected amine (Carbamate) acs.org
AcylationChloroacetyl chloride, TriethylamineN-Chloroacetamide derivative nih.gov
Reductive Amination1. Aldehyde/Ketone; 2. Sodium Borohydride (NaBH₄)Secondary or Tertiary Amine nih.gov
AlkylationAlkyl Halide, BaseSecondary or Tertiary Amine mdpi.com

Mechanistic Elucidation of Key Synthetic Pathways

The synthesis of 1-Methyl-1H-indol-4-amine hydrochloride typically originates from a corresponding nitro-substituted indole. Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and yields.

The formation of the 4-amino group is most commonly achieved through the reduction of a precursor, 1-methyl-4-nitro-1H-indole. A widely used and effective method for this transformation is catalytic hydrogenation. acs.org This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol (B145695) under a hydrogen atmosphere. acs.org

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several well-defined intermediates. nih.gov The classical Haber-Lukashevich mechanism describes the stepwise transformation: the nitro group (R-NO₂) is first reduced to a nitroso species (R-NO), which is then further reduced to a hydroxylamine (B1172632) (R-NHOH). orientjchem.orgresearchgate.net The final step involves the reduction of the hydroxylamine to the corresponding amine (R-NH₂). nih.govnih.gov

Mechanistic investigations have provided substantial evidence for the intermediates involved in nitro group reduction. While the nitroso and hydroxylamine species are key intermediates, their detection can be challenging. nih.govnih.gov The reduction of the nitroso intermediate to the hydroxylamine is often significantly faster than the initial reduction of the nitro group, which means the nitroso compound rarely accumulates to detectable concentrations during the reaction. nih.gov

In the context of electrophilic substitution, computational studies have been employed to analyze reaction intermediates and transition states. For the SEAr of indole, calculations of the relative free energies of the potential Wheland intermediates (protonation at C1, C2, or C3) show that the C3-substituted intermediate is the most stable by a significant margin, thus explaining the observed regioselectivity. ic.ac.uk These theoretical models are invaluable for predicting reaction outcomes where direct experimental observation of intermediates is difficult.

The rates of reactions involving the indole nucleus are highly dependent on the nature and position of substituents. Kinetic studies provide quantitative insight into these electronic effects. Electron-donating substituents, such as the amine and methyl groups present in 1-Methyl-1H-indol-4-amine, are known to increase the rate of electrophilic substitution by stabilizing the cationic intermediate. wikipedia.org Conversely, electron-withdrawing groups slow down the reaction. orientjchem.org

Kinetic studies on the reduction of various substituted nitroaromatics have established a clear relationship between the electronic properties of the substituent and the reaction rate. Electron-donor substituents were found to decrease the rate of reduction. orientjchem.org Furthermore, kinetic modeling has been applied to complex reaction networks, such as the atmospheric oxidation of indole initiated by radicals, to determine rate constants and understand the lifetime of intermediates. copernicus.org For instance, the rate constant for the reaction of indole with the hydroxyl radical (•OH) has been measured, providing insight into its atmospheric lifetime. copernicus.org

Table 3: Kinetic Data for Selected Indole Reactions
ReactionSubstrateKey FindingReference
Nitrosation3-Substituted IndolesReaction rates are almost insensitive to medium acidity, suggesting an atypical N-nitrosation mechanism. rsc.org
Radical ReactionIndole + •OHThe rate constant (kOH) is 1.54×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K, indicating a short atmospheric lifetime. copernicus.org
Nitro ReductionSubstituted NitrobenzenesElectron-donating substituents (e.g., -NH₂) decrease the reduction rate compared to nitrobenzene (B124822) itself. orientjchem.orgresearchgate.net
Derivatization5-Hydroxyindoles with BA/DPEThe reagents react with 5-hydroxyindoles to form the same product but with differing reaction rates. researchgate.net

Control of Regioselectivity and Stereoselectivity in Indole Synthesis

The control of regioselectivity and stereoselectivity in transformations involving this compound is a critical aspect of its synthetic utility. The inherent nucleophilicity of the indole ring, coupled with the directing effects of the N-methyl and 4-amino substituents, presents both opportunities and challenges in achieving selective functionalization. Mechanistic investigations into these reactions provide the framework for predicting and controlling the formation of specific isomers.

The indole nucleus possesses two primary sites of reactivity towards electrophiles: the C3 position and, to a lesser extent, the C5 position of the benzene ring. In the case of 1-Methyl-1H-indol-4-amine, the presence of the electron-donating amino group at the C4 position significantly influences the electronic distribution within the molecule, thereby affecting the regiochemical outcome of its reactions.

Regioselectivity in Electrophilic Aromatic Substitution

The 4-amino group in 1-Methyl-1H-indol-4-amine is a powerful activating group, directing electrophilic substitution to the ortho and para positions. However, the indole C3 position is intrinsically the most nucleophilic site. This creates a competitive scenario where electrophilic attack can occur at either the C3 or C5 position. The outcome of such reactions is often dependent on the nature of the electrophile, the reaction conditions, and the presence of catalysts.

Studies on related 4-substituted indoles have shown that the absence of a strong electron-donating group on the benzene ring generally favors C3-selective cyclization, particularly when forming rings larger than six members. nih.gov Conversely, the presence of an amino group, as in 1-Methyl-1H-indol-4-amine, would be expected to enhance the nucleophilicity of the C5 position.

For instance, in intramolecular Friedel-Crafts acylations of N-protected 3-(4-indolyl)propanoic acids, cyclization occurs preferentially at the C5 position, highlighting the kinetic preference for attack at this site over the C3 position in certain contexts. nih.gov This suggests that transformations of 1-Methyl-1H-indol-4-amine could be selectively directed to the C5 position under appropriate conditions.

The choice of catalyst can also play a pivotal role in directing regioselectivity. For example, iodine-catalyzed coupling of trifluoromethyl(indolyl)phenylmethanols with indoles has been shown to be a chemoselective process, yielding unsymmetrical diindolylmethanes. nih.gov The reaction conditions, including the solvent and temperature, were optimized to achieve high yields of the desired products. nih.gov

Table 1: Influence of Reaction Conditions on the Regioselectivity of Indole Functionalization (Illustrative Examples)
Reactant(s)Reaction TypeCatalyst/ConditionsMajor Product(s)Key FindingReference
N-Ns/Ts-indolyl Meldrum's acid derivativesIntramolecular Friedel-Crafts AcylationBF3·OEt2 or Yb(OTf)34,5-fused indolesDemonstrates C5 regioselectivity in cyclization. nih.gov
2-(1H-indol-4-yl)ethanaminesPictet-Spengler ReactionAcid-catalyzedIndole C3 regioselective productsIllustrates preferential C3 cyclization. nih.gov
2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol and 1H-indoleIodine-catalyzed CouplingIodine, 100 °CUnsymmetrical 3,3'-diindolylmethaneHighlights chemoselectivity and optimization of conditions for specific product formation. nih.gov

Stereoselectivity in Indole Transformations

Achieving stereocontrol in reactions involving the indole scaffold is a significant synthetic challenge. For transformations starting from an achiral precursor like this compound, the introduction of chirality typically relies on the use of chiral catalysts, auxiliaries, or reagents.

A notable example of achieving high stereoselectivity is the palladium(0)-catalyzed intramolecular Mizoroki-Heck annulation to form N-methylspiroindolines. nih.gov In this process, starting from a chiral cyclopentenyl-tethered 2-bromo-N-methylaniline, a series of N-methylspiroindolines were synthesized with excellent diastereoselectivity (>98%). nih.gov This highlights the potential for developing highly stereoselective cyclizations that could be adapted for derivatives of 1-Methyl-1H-indol-4-amine.

The Fischer indole synthesis, a cornerstone of indole chemistry, can also be rendered stereoselective. For example, the total synthesis of (-)-mersicarpine commenced with a Fischer indole synthesis using an optically active cyclohexanone (B45756), leading to a tricyclic indole with good yield and high enantiomeric excess. rsc.org This demonstrates that if this compound were to be synthesized via a Fischer-type cyclization, the incorporation of a chiral ketone could control the stereochemistry of the final product.

Table 2: Examples of Stereoselective Indole Synthesis
Reaction TypeKey Substrate/CatalystProductStereochemical OutcomeReference
Intramolecular Mizoroki-Heck Annulation(+)-Vince lactam-derived cyclopentenyl-tethered 2-bromo-N-methylanilineN-methylspiroindolines>98% diastereoselectivity nih.gov
Fischer Indole SynthesisOptically active cyclohexanone and phenylhydrazine (B124118) hydrochlorideTricyclic indoleGood yield and high enantiomeric excess rsc.org

Applications in Advanced Organic Synthesis and Design of Functional Molecules

1-Methyl-1H-indol-4-amine Hydrochloride as a Versatile Synthetic Intermediate

The strategic placement of the amino and methyl groups on the indole (B1671886) core makes this compound a versatile intermediate for constructing elaborate molecules. The N1-methyl group prevents competing N-H reactions, such as N-alkylation or N-acylation, thereby directing synthetic transformations to other positions on the indole ring, primarily the amino group at C4 and the electron-rich C3 position.

The synthesis of bridged and polycyclic indole alkaloids is a significant area of organic chemistry, as these complex frameworks often exhibit potent biological activities. researchgate.net While natural product synthesis can be exceedingly complex, modern strategies aim for programmable and efficient routes to create precisely altered alkaloid scaffolds. researchgate.net The use of densely functionalized intermediates is key to these strategies.

This compound is an ideal precursor for such constructions. The 4-amino group can be used as a handle to initiate cyclization reactions. For instance, in work focused on creating novel diaminoindoles, a protected version, 1-(Triisopropylsilyl)-1H-indol-4-amine hydrochloride, was used as the starting material. acs.org This demonstrates how the 4-amino position serves as a crucial anchor point for building additional complexity onto the indole scaffold. acs.org Furthermore, the synthesis of polycyclic systems like 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (tetrahydro-γ-carbolines) often involves the cyclization of tryptamine (B22526) derivatives or related indole precursors, highlighting a common pathway where an amino-functionalized indole can be elaborated into a more complex, multi-ring system. acs.org

Hybrid molecules, which combine two or more distinct pharmacophores, are a major focus in drug discovery to enhance potency or introduce multi-target activity. The indole scaffold is frequently used as the core component in such hybrids. mdpi.comnih.gov this compound is a valuable starting material for creating these architectures, with the 4-amino group providing a convenient point for covalent linkage to other molecular moieties.

Several synthetic strategies illustrate the creation of indole-based hybrids:

Indole-Pyrimidine Hybrids: A synthetic route to create potent anti-lung cancer agents involved the reaction of 1-methylindole (B147185) with 2,4-dichloropyrimidine (B19661) to yield a key intermediate. mdpi.comnih.gov A subsequent nucleophilic aromatic substitution with an amine introduced the second part of the hybrid molecule. mdpi.comnih.gov Using this compound in similar syntheses would allow the pyrimidine (B1678525) or other heterocycles to be attached directly at the 4-position, creating a different class of hybrid structures.

Indole-Thiadiazole Hybrids: The synthesis of indolyl-1,3,4-thiadiazole amines has been achieved through various multi-step methods, often starting from indole-3-carboxaldehydes or indole-3-carboxylic acids. nih.gov These hybrids are known to possess a wide range of biological properties. nih.gov The amine group of 1-Methyl-1H-indol-4-amine could be transformed into a thiosemicarbazide (B42300) and then cyclized to form a thiadiazole ring, directly fusing the two heterocyclic systems.

Indole-Thiosemicarbazone Hybrids: Researchers have designed and synthesized N-tosyl-indole hybrid thiosemicarbazones as potential tyrosinase inhibitors. nih.gov This work underscores that N-substitution on the indole ring, such as the methyl group in the target compound, is critical for enhancing biological potential. nih.gov

Parent ScaffoldHybrid PartnerSynthetic Goal / Application
1-MethylindolePyrimidineDevelopment of anti-lung cancer agents mdpi.comnih.gov
Indole-3-carboxaldehydeThiosemicarbazideCreation of tyrosinase inhibitors nih.gov
Indole-3-carboxylic acidN-aminothioureaSynthesis of biologically active indolyl-1,3,4-thiadiazole amines nih.gov

Rational Design and Synthesis of Indole Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. nih.gov this compound is an excellent starting scaffold for SAR exploration due to its multiple points for chemical modification.

Systematic modification of a lead compound is a proven strategy for optimizing its potency and selectivity. The indole scaffold is a frequent subject of such studies due to its broad therapeutic potential. nih.govresearchgate.net

Modification of the Amino Group: The primary amine at the C4 position is a prime target for modification. It can be readily acylated, alkylated, or converted into other functional groups (e.g., ureas, sulfonamides) to probe interactions with biological targets. In studies on HIV-1 fusion inhibitors, modifications to substituents on the indole core were critical in defining the role of shape and molecular properties for activity. nih.govacs.org

Substitution on the Aromatic Ring: The benzene (B151609) portion of the indole ring (positions 5, 6, and 7) can be subjected to electrophilic substitution reactions. The existing amino group can help direct incoming substituents, allowing for the synthesis of a library of analogs with varied electronic and steric properties. In the development of CFTR potentiators based on a tetrahydro-γ-carboline scaffold, adding a fluorine atom to the 6-position of the indole core was a key modification that significantly impacted activity. acs.org

Role of the N1-Methyl Group: The methyl group at the N1 position prevents the formation of hydrogen bonds at this site and introduces a specific steric and electronic profile. Comparing the activity of N1-methylated indoles with their N-H counterparts is a common SAR strategy to understand the importance of this feature for target binding. nih.gov

A summary of SAR findings from related indole systems illustrates these principles:

Parent ScaffoldModificationImpact on Biological ActivityReference
Tetrahydro-γ-carbolineIntroduction of a methyl group at position 1 or 3 of the tetrahydropyridine (B1245486) ring.Considerable boost in activity, with potency in the low double-digit nanomolar range. acs.org
Tetrahydro-γ-carbolineReplacement of a trifluoromethyl group on an attached pyrazole (B372694) ring with a phenyl group.Marked loss of activity. acs.org
Bisindole HIV InhibitorAlteration of linkage between indole units (e.g., 5-5' vs. 6-6').Significant effect on binding affinity and antiviral potency. nih.govacs.org

Beyond simple derivatization, this compound can be used to construct entirely new molecular scaffolds. These novel core structures can then serve as the foundation for developing new classes of biologically active agents.

A key example is the synthesis of substituted diaminoindoles. acs.org Researchers started with a protected 4-aminoindole (B1269813) and, through a series of reactions including bromination and amination, created a new 3,4-diaminoindole scaffold. acs.org This new, highly functionalized core is primed for further diversification to build libraries of compounds for screening. The indole scaffold itself is considered a near-ubiquitous component in biologically potent compounds, and the creation of new variations is a continuous goal in medicinal chemistry. rsc.org The development of unique indole-based frameworks has been crucial in the search for new treatments for cancer, tuberculosis, and viral infections. nih.govnih.govnih.gov

Applications in Material Science and Chemical Probe Development

The unique electronic and photophysical properties of the indole ring also make it a valuable component in materials science and for the development of chemical probes. While specific research on this compound in this area is not extensively documented, its structure suggests significant potential.

The amine functionality makes it a suitable building block for creating larger, conjugated systems. For example, a mild and straightforward synthetic route to fused polycyclic 1,6-naphthyridin-4-amines was recently developed, and these compounds were found to have potential applications as fluorophores. rsc.org The synthesis involved the intramolecular cyclization of 4-(arylamino)nicotinonitriles. rsc.org It is conceivable that 1-Methyl-1H-indol-4-amine could be used in similar cyclization or condensation reactions to produce novel polycyclic aromatic compounds with tailored fluorescent properties. Such molecules are of interest for applications in:

Organic Light-Emitting Diodes (OLEDs): As emitters or host materials.

Chemical Sensors: Where fluorescence can change in response to binding a specific analyte.

Bio-imaging: As fluorescent probes or tags to visualize biological structures and processes.

The indole core itself is inherently fluorescent, and by chemically extending its π-conjugated system using the 4-amino group as a reactive handle, it is possible to tune the emission wavelength and quantum yield, making it a versatile platform for creating new functional materials.

Advanced Spectroscopic Characterization and Analytical Methodologies in Indole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity and spatial arrangement of atoms within 1-Methyl-1H-indol-4-amine hydrochloride can be determined.

Detailed ¹H and ¹³C NMR Spectral Analysis for Structural Assignment

The ¹H NMR spectrum of an indole (B1671886) derivative provides key information about the protons in the molecule. For a related compound, 1-(Triisopropylsilyl)-1H-indol-4-amine hydrochloride, detailed ¹H NMR data has been reported in DMSO-d₆. acs.org The spectrum shows characteristic signals for the indole ring protons, such as a doublet for H7 around δ 7.53 ppm and a triplet for H6 at δ 7.17 ppm. acs.org The protons of the aminium group (NH₃⁺) appear as a broad singlet at approximately δ 10.09 ppm. acs.org For this compound, one would expect to see a characteristic singlet for the N-methyl group, typically in the range of δ 3.7-4.0 ppm, in addition to the aromatic and amine proton signals.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In the case of the TIPS-protected analogue, signals for the indole carbons are well-resolved, for instance, C7a appears around δ 142.5 ppm and C3 at δ 104.4 ppm. acs.org For this compound, the N-methyl carbon would introduce a signal typically around 30-35 ppm. The specific chemical shifts are sensitive to the solvent and the protonation state of the amine.

Below are tables of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures and general indole chemistry. acs.orgrsc.org

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH₃⁺~10-11br s-
H7~7.5-7.6d~7.8
H2~7.4-7.5d~3.0
H6~7.1-7.2t~7.8
H5~7.0-7.1d~7.8
H3~6.8-6.9d~3.0
N-CH₃~3.8s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C7a~142
C4~138
C2~125
C3a~124
C6~121
C5~118
C7~110
C3~101
N-CH₃~33

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and confirm the structure of this compound, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, such as H5 with H6, and H6 with H7. It would also confirm the coupling between H2 and H3 on the pyrrole (B145914) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. For instance, the signal for the N-CH₃ protons would show a cross-peak with the N-CH₃ carbon signal. Similarly, each aromatic proton (H2, H3, H5, H6, H7) would correlate with its corresponding carbon atom (C2, C3, C5, C6, C7).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different parts of the molecule. For example, the N-methyl protons would show a correlation to C2 and C7a, confirming the position of the methyl group on the indole nitrogen. The H7 proton would show correlations to C5 and C7a, and the H5 proton would show correlations to C4, C7, and C3a, confirming the substitution pattern on the benzene (B151609) ring.

NMR for Conformational and Tautomeric Studies

While this compound has a rigid ring system, NMR can be used to study phenomena such as hindered rotation or the existence of different tautomeric forms, although for this specific N-methylated indole, tautomerism is not a significant consideration as the N1 proton is replaced by a methyl group. The presence of the hydrochloride salt ensures that the amino group at the 4-position is protonated, which simplifies the spectral analysis by locking it into the aminium form.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For the free base, 1-Methyl-1H-indol-4-amine (C₉H₁₀N₂), the calculated exact mass is 146.0844. HRMS analysis would be expected to find a molecular ion peak [M+H]⁺ at m/z 147.0917 for the protonated free base. For a related compound, 1-(triisopropylsilyl)-1H-indol-4-amine, HRMS analysis confirmed its elemental composition with high accuracy. acs.org

Table 3: HRMS Data for 1-Methyl-1H-indol-4-amine

IonFormulaCalculated Mass (m/z)
[M+H]⁺C₉H₁₁N₂⁺147.0917

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of a sample. A sample of this compound can be injected into an LC system, and the eluent monitored by a mass spectrometer. A pure sample would ideally show a single sharp peak in the chromatogram at a specific retention time, with the mass spectrum of that peak corresponding to the molecular weight of the compound ([M+H]⁺ at m/z 147.1 for the free base). The presence of other peaks would indicate impurities, which can then be identified by their respective mass spectra. LC-MS methods are routinely used in process chemistry and quality control to ensure the purity of synthesized compounds. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure. The analysis of the IR spectrum for this compound allows for the definitive identification of its key structural components.

The hydrochloride salt of a primary amine, such as the one present in this compound, exhibits characteristic absorption bands. A strong and notably broad absorption envelope, attributed to the asymmetric and symmetric stretching vibrations of the ammonium (B1175870) group (R-NH3+), is typically observed in the 3200 to 2800 cm⁻¹ range. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding. Aromatic amine hydrohalides tend to show these bands at lower frequencies compared to their aliphatic counterparts. researchgate.netcdnsciencepub.com Within this broad envelope, the C-H stretching vibrations from the aromatic indole ring and the N-methyl group also appear.

The indole nucleus itself presents several characteristic bands. Aromatic C=C stretching vibrations are expected to appear as sharp bands in the 1620 to 1450 cm⁻¹ region. researchgate.net Additionally, C-H bending vibrations, both in-plane and out-of-plane, provide further evidence of the aromatic system, typically occurring at lower wavenumbers. The spectrum is also influenced by the N-methyl group and the C-N bonds of the indole ring and the amine.

A summary of the expected IR absorption frequencies for the principal functional groups in this compound is provided below.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Ammonium (R-NH₃⁺)3200 - 2800 (very broad)N-H Stretch
Aromatic C-H3100 - 3000Stretch
Methyl (CH₃)2975 - 2950, 2885 - 2860Asymmetric & Symmetric Stretch
Aromatic C=C1620 - 1450Ring Stretch
Ammonium (R-NH₃⁺)1620 - 1560N-H Bend (Deformation)
Methyl (CH₃)1470 - 1430, 1380 - 1370Asymmetric & Symmetric Bend
Aromatic C-N1360 - 1250Stretch

This table presents generalized frequency ranges. Actual values may vary based on the specific molecular environment and sample preparation.

Advanced Chromatographic Techniques (e.g., HPLC, UPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for separating, identifying, and quantifying individual components in a mixture. rjpharmacognosy.ir These techniques are crucial for determining the purity of synthesized compounds like this compound and for conducting quantitative studies. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of indole derivatives. nih.govnih.gov In this technique, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18) propelled by a polar mobile phase. For basic compounds like amines, the mobile phase is often a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol. rjpharmacognosy.irresearchgate.net Adjusting the pH of the mobile phase is critical for achieving good peak shape and separation, especially for ionizable compounds. nih.govsigmaaldrich.com

UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically less than 2 µm). mdpi.com This results in markedly higher resolution, greater sensitivity, and significantly faster analysis times, making it a powerful tool for high-throughput screening and detailed purity analysis. mdpi.com

Detection is commonly achieved using a UV detector, as the indole ring system possesses a strong chromophore that absorbs light in the UV spectrum, often around 280 nm. nih.gov For more sensitive and selective analysis, HPLC or UPLC systems can be coupled with a mass spectrometer (LC-MS), which provides molecular weight and structural information, aiding in peak identification. mdpi.comfrontiersin.org The development of a robust chromatographic method requires careful optimization of several parameters to ensure accurate and reproducible results.

Below is a table summarizing typical parameters for an HPLC/UPLC method suitable for the analysis of this compound.

ParameterTypical ConditionPurpose
Technique RP-HPLC or RP-UPLCSeparation based on hydrophobicity.
Stationary Phase (Column) C18 (Octadecylsilane)Provides a nonpolar surface for interaction.
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., formate, acetate)Elutes the compound from the column; buffer controls pH for consistent ionization. sigmaaldrich.com
Elution Mode Gradient or IsocraticGradient elution is often used to resolve complex mixtures and reduce run times.
Detector UV/PDA (e.g., at 280 nm) or MSUV/Photodiode Array for quantification based on light absorption; Mass Spectrometry for confirmation of identity. nih.govfrontiersin.org
Flow Rate 0.2 - 1.0 mL/min (UPLC); 0.5 - 2.0 mL/min (HPLC)Controls the speed of the separation.
Column Temperature 25 - 40 °CAffects viscosity and retention, kept constant for reproducibility.

Computational Chemistry and Theoretical Investigations of 1 Methyl 1h Indol 4 Amine Hydrochloride Derivatives

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. A key application of this is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. These studies are fundamental in drug discovery for screening potential drug candidates and refining their structures to improve efficacy.

Molecular docking simulations are crucial for elucidating the specific interactions between a ligand, such as a derivative of 1-methyl-1H-indol-4-amine, and its biological target. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, govern the binding of the ligand to the receptor's active site.

While specific docking studies on 1-Methyl-1H-indol-4-amine hydrochloride are not extensively documented in publicly available literature, research on analogous indole (B1671886) derivatives provides significant insights into their potential protein targets. For instance, various indole derivatives have been computationally evaluated as inhibitors for a range of enzymes and receptors. Docking studies have successfully predicted the binding of indole derivatives to the active sites of targets like HIV-1 protease, cyclooxygenase-2 (COX-2), and elastase. researchgate.netresearchgate.netnih.gov For example, studies on (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide showed interactions with the HIV-1 protease target (PDB ID: 1HSG). researchgate.net Similarly, molecular docking of indole-based compounds with the antimicrobial peptide Btd-2 has been explored to understand their antibacterial potential. nih.gov These studies identify key amino acid residues within the protein's binding pocket that are essential for interaction, providing a roadmap for designing more potent and selective inhibitors.

A primary goal of molecular docking is to predict not only if a molecule will bind to a target but also how it will bind (the binding mode) and how strongly (the binding affinity). Binding affinity is often expressed as a scoring function value, such as binding energy (in kcal/mol) or as an inhibition constant (Ki or IC50). A lower binding energy value typically indicates a more stable ligand-receptor complex and thus, higher affinity.

Computational models can predict the binding affinities of numerous ligands against a protein target, allowing for the rapid screening of virtual compound libraries. dntb.gov.ua For example, docking studies on a series of indole derivatives against various protein targets have quantified their potential efficacy. The predicted binding affinity helps to rank compounds and prioritize them for synthesis and experimental testing. The binding mode reveals the precise orientation of the ligand within the binding site, highlighting which parts of the molecule are critical for its activity. nih.gov Studies on indole derivatives as HIV-1 inhibitors, for instance, have used docking to understand how modifications to the indole ring affect interactions with the gp120 glycoprotein (B1211001), thereby influencing binding affinity. nih.gov

Indole DerivativeProtein Target (PDB ID)Predicted Binding Affinity/Energy (kcal/mol)Key Interacting Residues
(E)-N'-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazideHIV-1 Protease (1HSG)-9.1ASP25, ILE50, ILE84
Ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylateCyclooxygenase-2 (Cox-2)-10.8Not Specified
Indoloquinolizidine derivativesAntimicrobial peptide Btd-2 (2M2Y)-6.5 to -8.2Not Specified

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. These methods are used to analyze the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's stability, reactivity, and spectroscopic properties.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For indole derivatives, DFT calculations can map the electron density and generate a Molecular Electrostatic Potential (MEP) surface. youtube.com The MEP map visually represents the charge distribution, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the amine group and the indole nitrogen would be expected to be key sites of interaction, and their electronic character can be precisely detailed through these calculations. researchgate.net

Quantum PropertySignificance in Molecular Analysis
HOMO EnergyIndicates electron-donating ability; relates to reactivity with electrophiles.
LUMO EnergyIndicates electron-accepting ability; relates to reactivity with nucleophiles.
HOMO-LUMO GapCorrelates with chemical reactivity and kinetic stability. A larger gap implies higher stability.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, predicting sites for intermolecular interactions.

Quantum chemical methods are used to calculate the total energy of a molecule in different conformations. nih.gov By systematically altering bond angles and dihedrals, a potential energy surface can be mapped out, revealing the most stable, low-energy conformations of the molecule. For a flexible molecule like 1-Methyl-1H-indol-4-amine, this analysis can identify the preferred three-dimensional structure, which is crucial for understanding its interaction with biological receptors. These calculations also provide thermodynamic properties such as enthalpy of formation, which quantifies the molecule's intrinsic stability. nih.gov

Reaction Mechanism Predictions via Computational Approaches

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction pathway can be constructed. This helps in understanding how a reaction proceeds, why certain products are favored, and how reaction conditions might influence the outcome.

For the synthesis of indole derivatives, including 1-Methyl-1H-indol-4-amine, several classical methods exist, such as the Fischer, Bischler, and Vilsmeier-Haack reactions. rsc.org Computational studies can model these complex reaction sequences. For example, in an iodine-mediated synthesis of indolyl-thiadiazole derivatives, a plausible reaction mechanism was proposed based on computational analysis of the intermediates and transition states. Such studies can elucidate the role of catalysts, predict regioselectivity, and help optimize reaction conditions to improve yields and reduce byproducts, offering a predictive power that complements experimental work.

In Silico Screening and Library Design for Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov Computational chemistry and theoretical investigations play a pivotal role in the rational design and discovery of novel indole-based therapeutic agents. In silico screening and the design of focused compound libraries are crucial strategies to navigate the vast chemical space and identify promising hit compounds for further development. These approaches are particularly relevant for designing derivatives of this compound, allowing for a systematic exploration of structure-activity relationships (SAR).

The process of in silico screening for indole scaffolds typically begins with the identification of a biological target. nih.gov High-throughput virtual screening of large compound databases or custom-designed indole-focused libraries is then performed to identify molecules that are predicted to bind to the target with high affinity. acs.org These computational techniques significantly reduce the time and cost associated with drug discovery by prioritizing a smaller, more manageable number of compounds for synthesis and biological evaluation. nih.gov

A variety of computational methods are employed in the screening of indole derivatives. Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand within the active site of a target protein. derpharmachemica.comnih.gov For instance, studies on indole derivatives have utilized docking to identify potential inhibitors for a range of targets, including enzymes and receptors involved in various diseases. isfcppharmaspire.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate the chemical structures of indole derivatives with their biological activities, providing insights into the key molecular features required for potency. researchgate.netsemanticscholar.org

The design of an indole-focused library, such as one based on the 1-Methyl-1H-indol-4-amine scaffold, involves the systematic variation of substituents at different positions of the indole ring. This allows for the exploration of how different chemical groups influence binding affinity and selectivity. For example, modifications at the N1, C2, C3, C5, and C6 positions of the indole core have been shown to be critical for modulating the pharmacological activity of various indole derivatives. nih.gov

Detailed Research Findings from In Silico Studies of Indole Derivatives

Numerous studies have highlighted the successful application of in silico methods in the discovery of bioactive indole derivatives. These studies provide a valuable framework for the design of novel compounds based on the this compound scaffold.

One area of focus has been the development of antiviral agents. In a study targeting the Hepatitis C Virus (HCV) NS5B polymerase, molecular docking was used to screen a series of 2-phenylindole (B188600) derivatives. derpharmachemica.com The results indicated that these compounds could effectively bind to an allosteric site on the enzyme, suggesting a mechanism for inhibiting viral replication. derpharmachemica.com Similarly, in the context of the SARS-CoV-2 pandemic, in silico screening of indole derivatives against the spike glycoprotein revealed compounds with high binding affinities, indicating their potential as viral entry inhibitors. nih.govfrontiersin.org

In the field of oncology, in silico approaches have been instrumental in identifying indole derivatives as potential anticancer agents. For example, computational studies have been used to design 2-phenylindol-3-yl-glyoxylamides that target the p53-MDM2 interaction, a critical pathway in cancer development. nih.gov Molecular docking studies have also been employed to evaluate indole derivatives as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. mdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the observed biological activity. mdpi.com

Furthermore, in silico screening has been applied to discover novel antimicrobial agents. Studies have focused on identifying indole derivatives that can inhibit essential bacterial enzymes like DNA gyrase and UDP-N-acetylmuramate-l-alanine ligase (MurC). nih.govnih.govnih.gov Ligand-based virtual screening, using a known active indole derivative as a template, has proven effective in identifying new compounds with improved inhibitory activity against Mycobacterium tuberculosis. acs.orgnih.gov

The following table summarizes selected research findings from in silico screening of various indole derivatives against different biological targets.

Target ProteinIndole Scaffold TypeIn Silico MethodKey Findings
Hepatitis C NS5B Polymerase2-Phenylindole DerivativesMolecular DockingIdentified derivatives binding to an allosteric site, suggesting potential for viral replication inhibition. derpharmachemica.com
SARS-CoV-2 Spike GlycoproteinNovel Indole DerivativesMolecular DockingRevealed compounds with high docking scores, indicating potential to block viral entry. nih.govfrontiersin.org
p53-MDM2 Interaction2-Phenylindol-3-yl-glyoxylamidesComputational MethodsDesigned dual-affinity ligands targeting both TSPO and the p53-MDM2 protein-protein interaction. nih.gov
TubulinIndole-acrylamide derivativesMolecular DockingIdentified compounds that bind to the colchicine-binding site, inhibiting tubulin polymerization. mdpi.com
M. tuberculosis DNA Gyrase ATPaseIndole DerivativesLigand-Based Virtual ScreeningDiscovered potent inhibitors of DNA gyrase with significant activity against M. tuberculosis. acs.orgnih.govnih.gov
COX-1 and COX-2 EnzymesOxazole-bridged Chalcone Derivatives of IndoleMolecular DockingIdentified compounds with high docking scores, suggesting potential as anti-inflammatory agents. isfcppharmaspire.com
JAK-3 ProteinIndole-based Diaza-sulphonamidesMolecular DockingShowed promising binding affinities, indicating potential as anti-cancer drugs. nih.gov

These examples underscore the power of computational approaches in accelerating the discovery of new indole-based drug candidates. The insights gained from these studies can be directly applied to the design of a virtual library based on the this compound scaffold, enabling the exploration of its therapeutic potential against a wide array of biological targets. The systematic modification of the core structure and the prediction of binding affinities through in silico methods provide a rational and efficient pathway to novel drug discovery.

Future Research Directions and Emerging Paradigms in 1 Methyl 1h Indol 4 Amine Hydrochloride Research

Development of Sustainable and Green Synthetic Routes for Indole (B1671886) Amines

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. For indole amines like 1-Methyl-1H-indol-4-amine hydrochloride, future research will likely focus on developing synthetic routes that adhere to the principles of green chemistry.

Current research in indole synthesis has highlighted several promising green approaches:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced solvent usage compared to conventional heating methods. researchgate.nettandfonline.comorganic-chemistry.orgtandfonline.comelte.humdpi.com The application of microwave-assisted synthesis to the Bischler indole synthesis and other classic indole-forming reactions has already demonstrated its potential for creating more sustainable processes. organic-chemistry.org Future work could focus on optimizing microwave-assisted routes to N-methylated 4-aminoindoles, potentially leading to more efficient and environmentally benign production methods.

Use of Greener Solvents: The choice of solvent plays a critical role in the environmental impact of a chemical process. Research into the use of water, ionic liquids, and other green solvents for indole synthesis is an active area. openmedicinalchemistryjournal.com Developing synthetic strategies for this compound that utilize these benign solvent systems would significantly improve the sustainability of its production.

Catalysis with Earth-Abundant Metals: Many traditional cross-coupling and amination reactions used in heterocyclic chemistry rely on precious metal catalysts such as palladium. A key goal for future research is the development of catalysts based on more abundant and less toxic metals like nickel for C-H amination of indoles. chemrxiv.org

Photocatalysis: Visible-light photocatalysis offers a green and efficient method for promoting chemical reactions. Recent studies have demonstrated the use of organic photocatalysts for the cross-dehydrogenative C-H amination of indoles under aerobic conditions, using harmless visible light and oxygen as the sole oxidant. acs.orgorganic-chemistry.org Adapting such photocatalytic methods for the synthesis of 4-aminoindole (B1269813) derivatives could provide a highly sustainable alternative to traditional methods.

A comparative look at traditional versus green synthetic approaches is presented in the table below:

FeatureTraditional SynthesisGreen Synthesis
Energy Source Conventional heating (oil baths, heating mantles)Microwave irradiation, visible light
Solvents Often volatile and hazardous organic solventsWater, ionic liquids, solvent-free conditions
Catalysts Precious metals (e.g., Palladium)Earth-abundant metals (e.g., Nickel), organocatalysts, photocatalysts
Reaction Time Often hours to daysMinutes to hours
Waste Generation HighReduced

Integration of Artificial Intelligence and Machine Learning in Indole Chemistry Research

Reaction Prediction and Optimization: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions and to optimize reaction conditions. sciety.orgpreprints.orgresearchgate.netpreprints.orgfrancis-press.com This can significantly reduce the number of experiments required to develop efficient synthetic routes for compounds like this compound, saving time and resources. sciety.orgpreprints.orgresearchgate.netpreprints.org

Property Prediction: AI models can predict the physicochemical and biological properties of molecules based on their structure. nih.govsemanticscholar.orgresearchgate.net This allows for the in silico screening of virtual libraries of indole derivatives to identify candidates with desirable characteristics, such as specific biological activities or material properties. For this compound, this could involve predicting its binding affinity to various biological targets or its performance in electronic materials.

De Novo Molecular Design: Generative AI models can design novel molecules with specific desired properties. By defining the desired characteristics, researchers can use these models to generate new indole amine derivatives that are optimized for a particular application, such as a new drug candidate or a material with enhanced electronic properties.

The application of various machine learning algorithms in predicting the C-H activation of indoles has been explored, with models like Random Forest, K Nearest Neighbor (KNN), and Neural Networks (NN) showing good performance in predicting reaction energy barriers and selectivity. francis-press.com

Exploration of Novel Reactivity and Catalysis with Indole Amine Substrates

The unique electronic properties of the indole nucleus, particularly when substituted with an amino group, offer a rich landscape for exploring novel chemical reactivity and catalytic transformations. Future research will likely focus on developing new methods for the selective functionalization of this compound and related compounds.

Site-Selective C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. nih.gov While the C2 and C3 positions of the indole ring are typically the most reactive, recent advances have enabled the selective functionalization of the benzene (B151609) ring portion (C4-C7). nih.govmdpi.comrsc.org Future efforts will likely focus on developing new catalytic systems for the selective C-H functionalization of 4-aminoindoles, allowing for the introduction of a wide range of functional groups at various positions. chemistryviews.org

Novel C-H Amination Reactions: The development of new methods for forming carbon-nitrogen bonds is a central theme in organic chemistry. Metal-free C-H amination reactions, using oxidants like DDQ, and organoselenium-catalyzed intramolecular C-H amination represent promising avenues for the synthesis of novel indole derivatives. rsc.orgacs.org Exploring the application of these methods to this compound could lead to the discovery of new compounds with interesting biological or material properties.

Catalytic Asymmetric Synthesis: The development of enantiomerically pure indole derivatives is crucial for many applications, particularly in medicinal chemistry. Future research will likely focus on the development of new chiral catalysts for the asymmetric functionalization of 4-aminoindoles, providing access to a wider range of stereochemically defined compounds.

Recent advancements in the functionalization of indoles are summarized below:

Functionalization StrategyDescriptionPotential Application to 1-Methyl-1H-indol-4-amine HCl
Site-Selective C-H Functionalization Direct introduction of functional groups at specific C-H bonds of the indole ring. nih.govrsc.orgSynthesis of novel derivatives with tailored properties by modifying the benzene portion of the molecule.
Novel C-H Amination Formation of C-N bonds via direct C-H activation. chemrxiv.orgorganic-chemistry.orgrsc.orgacs.orgIntroduction of additional nitrogen-containing functionalities, potentially leading to new biological activities.
Asymmetric Catalysis Enantioselective synthesis of chiral indole derivatives.Preparation of single-enantiomer compounds for pharmacological evaluation.

Interdisciplinary Research Foci for this compound and Its Derivatives

The versatile nature of the indole scaffold makes it a promising candidate for a wide range of interdisciplinary research applications. Future investigations into this compound and its derivatives will likely extend beyond traditional organic chemistry into fields such as materials science, chemical biology, and pharmacology.

Materials Science: The electron-rich nature of the indole ring makes it an attractive building block for organic electronic materials. By incorporating this compound or its derivatives into polymers or small molecules, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Chemical Biology: Functionalized indoles can be used as chemical probes to study biological processes. Derivatives of this compound could be designed to interact with specific proteins or enzymes, allowing researchers to investigate their function in living systems.

Drug Discovery and Development: Indole derivatives are found in a wide variety of FDA-approved drugs. nih.govnih.gov The 4-aminoindole scaffold, in particular, is of interest for the development of new therapeutic agents. Future research could explore the potential of this compound and its derivatives as inhibitors of various enzymes or as ligands for specific receptors, with potential applications in areas such as oncology, infectious diseases, and neurology. nih.govnih.govresearchgate.net

The diverse applications of indole derivatives are a testament to the versatility of this heterocyclic scaffold. As new synthetic methods and computational tools become available, the exploration of compounds like this compound will undoubtedly lead to exciting discoveries across a range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-Methyl-1H-indol-4-amine hydrochloride, and how are they validated experimentally?

  • The compound features an indole core fused with a benzene and pyrrole ring, a methyl group at the 1-position (N1), and an amine group at the 4-position (C4). The hydrochloride salt enhances solubility and stability. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for crystalline structure determination .

Q. What synthetic routes are used to prepare this compound, and what are the critical reaction conditions?

  • Synthesis often involves multi-step reactions starting from indole derivatives. Key steps include alkylation at the 1-position using methylating agents (e.g., methyl iodide) and subsequent introduction of the amine group via nucleophilic substitution or reduction. Reaction conditions such as temperature (e.g., 60–80°C for alkylation), solvent choice (e.g., dimethylformamide for polar reactions), and catalysts (e.g., palladium for coupling reactions) are critical for yield optimization and minimizing side products .

Q. How does the hydrochloride salt form impact the compound’s physicochemical properties?

  • The hydrochloride salt increases aqueous solubility, which is crucial for in vitro assays and biological testing. Stability is enhanced by reducing hygroscopicity, as confirmed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These properties make the salt form preferable for handling in pharmacological studies .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action, given its structural similarity to serotonin?

  • Experimental Design :

  • Perform competitive binding assays using serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) to identify affinity profiles.
  • Use radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) to quantify displacement.
  • Pair with functional assays (e.g., cAMP inhibition for 5-HT1A) to assess agonist/antagonist activity.
  • Computational docking studies (e.g., using AutoDock Vina) can predict binding modes, guiding mutagenesis experiments to validate key receptor interactions .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Approach :

  • Variable Standardization : Compare studies for differences in assay conditions (e.g., pH, buffer composition) and cell lines used.
  • Metabolite Analysis : Use LC-MS to identify potential metabolites that may contribute to off-target effects.
  • Orthogonal Assays : Validate findings with complementary techniques (e.g., surface plasmon resonance for binding kinetics alongside functional assays).
  • Structural Purity : Confirm compound purity via HPLC and spectral data to rule out contaminants as confounding factors .

Q. How do substituent modifications (e.g., methyl, amine positions) influence the compound’s interaction with biological targets?

  • Structure-Activity Relationship (SAR) Workflow :

  • Synthesize derivatives with substitutions at the 1-, 4-, and 5-positions (e.g., halogenation, methoxy groups).
  • Test in receptor-binding assays to quantify affinity changes.
  • Use molecular dynamics simulations to assess steric/electronic effects on binding pocket interactions.
  • Example: A methyl group at N1 (vs. H) may reduce steric hindrance in hydrophobic receptor pockets, enhancing binding .

Q. What advanced spectroscopic or computational methods are recommended for studying this compound’s reactivity in synthetic pathways?

  • Techniques :

  • In Situ FTIR : Monitor reaction intermediates in real time (e.g., amine group alkylation).
  • DFT Calculations : Predict reaction energetics and transition states for key steps (e.g., using Gaussian or ORCA software).
  • High-Resolution MS/MS : Fragment ions can confirm reaction pathways by identifying byproducts.
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze electronic environments of N and Cl atoms in the hydrochloride salt .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.